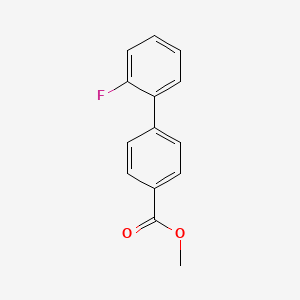

![molecular formula C13H11BrFNO B2617486 4-Bromo-2-{[(3-fluorophenyl)amino]methyl}phenol CAS No. 416861-94-4](/img/structure/B2617486.png)

4-Bromo-2-{[(3-fluorophenyl)amino]methyl}phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

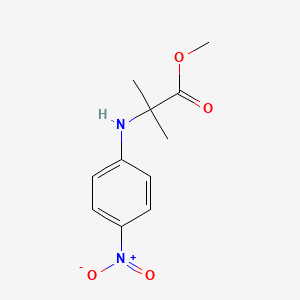

“4-Bromo-2-{[(3-fluorophenyl)amino]methyl}phenol” is a chemical compound with the molecular formula C13H11BrFNO. It has a molecular weight of 296.14 . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular structure of “this compound” includes a total of 29 bonds; 18 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis

The compound is solid in its physical form . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Applications De Recherche Scientifique

Chemosensors and Sensory Applications

Compounds similar to 4-Bromo-2-{[(3-fluorophenyl)amino]methyl}phenol have been utilized in the development of fluorescence active bromoaniline-based Schiff base chemosensors. These chemosensors exhibit selective detection of metal ions such as Cu^2+ and Zn^2+, demonstrating their potential in environmental monitoring and analytical chemistry. Notably, these chemosensors can form complexes that are sensitive to other ions like Al^3+ and Hg^2+, showcasing their versatility and application in constructing molecular memory devices due to their multisensoric properties (Das et al., 2021).

Catalytic Applications

The synthesis and structural characterization of novel compounds demonstrate their efficacy as functional models for phosphodiesterase, with applications in catalysis. An asymmetric phenol-based dinucleating ligand and its dinuclear nickel(II) complexes have shown significant phosphodiesterase activity, suggesting potential utility in biochemical processes and as a model for understanding the mechanistic aspects of native metallohydrolases (Dalton Transactions, 2011).

Biological Interactions

The application extends to biological studies, where similar bromophenol derivatives have been investigated for their DNA- and human serum albumin (HSA)-binding efficacies. Such interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of potential drug candidates. These studies provide insight into the binding modes of these compounds with DNA and HSA, which is vital for drug design and development (Chemistry, 2005).

Antimicrobial and Anticancer Activities

Moreover, the exploration of bromophenol derivatives from marine sources has revealed their potential in discovering new antimicrobial and anticancer agents. Although some derivatives showed inactivity against human cancer cell lines and microorganisms, the structural diversity of these compounds provides a valuable resource for the development of novel therapeutic agents (Journal of Natural Products, 2004).

Safety and Hazards

The safety information available indicates that the compound has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning”. The hazard statements include H302, H312, and H332, which refer to harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively . Precautionary statements include measures to take in handling and storage, first aid and firefighting measures, and measures for environmental precautions .

Propriétés

IUPAC Name |

4-bromo-2-[(3-fluoroanilino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrFNO/c14-10-4-5-13(17)9(6-10)8-16-12-3-1-2-11(15)7-12/h1-7,16-17H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNSBTOIDIBSBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NCC2=C(C=CC(=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2617411.png)

![6-(4-methoxyphenyl)-3-(piperidin-1-ylcarbonyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2617412.png)

![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2617419.png)

![2-[Methyl(pyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2617420.png)

![2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2617421.png)